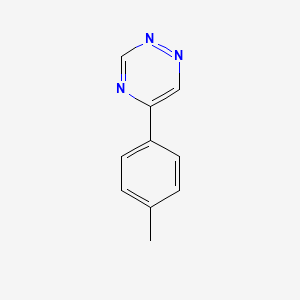![molecular formula C10H16ClN3O3 B15197563 [3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride CAS No. 1426291-18-0](/img/structure/B15197563.png)
[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H16ClN3O3 and a molecular weight of 261.71 g/mol . This compound features an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride involves multiple stepsThe reaction conditions typically involve the use of reagents such as isopropylamine, acetic acid, and hydrochloric acid . Industrial production methods may involve bulk synthesis and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: This compound also contains an oxadiazole ring but differs in the presence of a piperidine moiety instead of an azetidine moiety.
5-(3-(2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-(1-methylethoxy)benzonitrile: This compound features an oxadiazole ring with different substituents, highlighting the versatility of the oxadiazole scaffold.
The uniqueness of 2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1426291-18-0 |
|---|---|
Fórmula molecular |
C10H16ClN3O3 |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-6(2)9-11-10(16-12-9)7-3-13(4-7)5-8(14)15;/h6-7H,3-5H2,1-2H3,(H,14,15);1H |
Clave InChI |
VGBQTNVWKOSMJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=N1)C2CN(C2)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


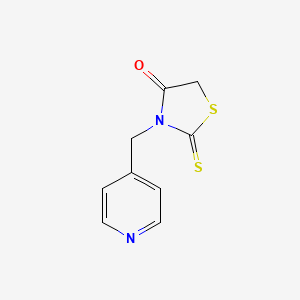
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
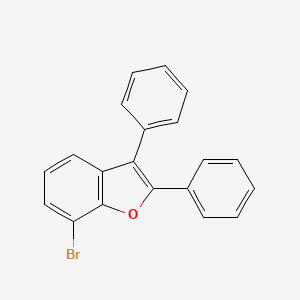
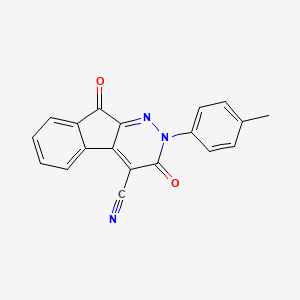
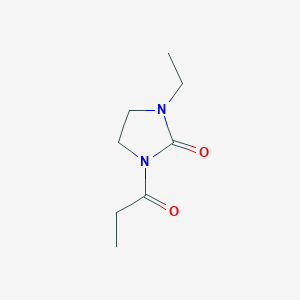
![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
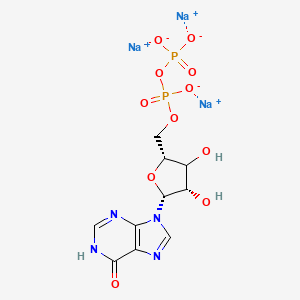
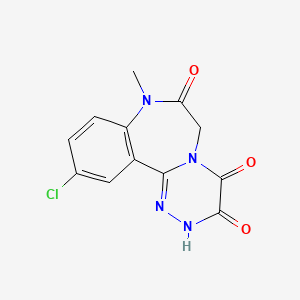

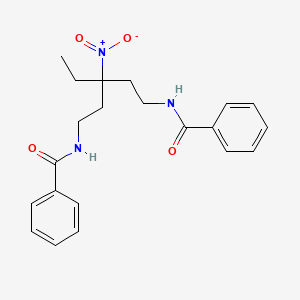
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
